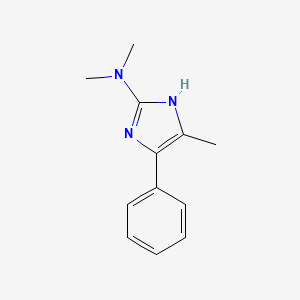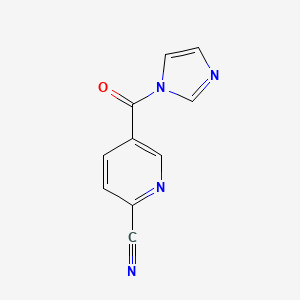
5-(1H-Imidazole-1-carbonyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Imidazole-1-carbonyl)picolinonitrile is a heterocyclic organic compound featuring both an imidazole and a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazole-1-carbonyl)picolinonitrile typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles under mild conditions.
Coupling with Picolinonitrile: The imidazole derivative is then coupled with picolinonitrile using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-Imidazole-1-carbonyl)picolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new drugs. Its imidazole moiety is known to interact with various biological targets, including enzymes and receptors.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, contributing to the compound’s potential efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazole-1-carbonyl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile.
1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Contains an imidazole and a pyridine ring, similar to the picolinonitrile moiety.
Uniqueness
5-(1H-Imidazole-1-carbonyl)picolinonitrile is unique due to the presence of both an imidazole and a picolinonitrile moiety, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H6N4O |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
5-(imidazole-1-carbonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-9-2-1-8(6-13-9)10(15)14-4-3-12-7-14/h1-4,6-7H |
InChI Key |
LJLFQEWYGDBLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N2C=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


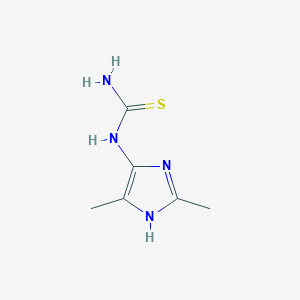
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
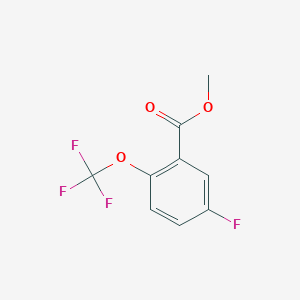
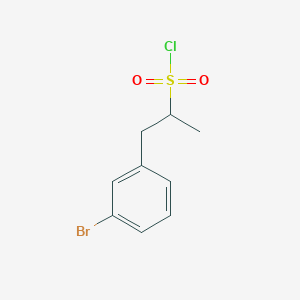
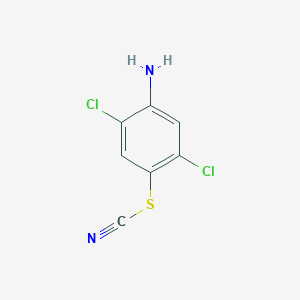

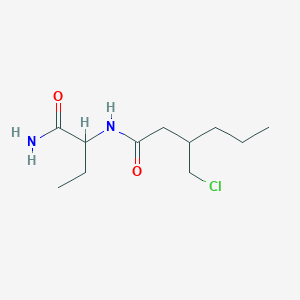


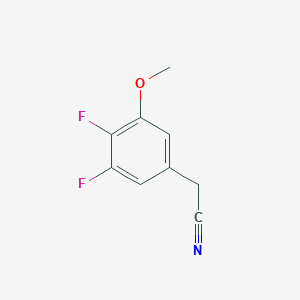

![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
